molecular formula C17H18N2O4S B2375042 N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide CAS No. 1311997-34-8

N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide

Cat. No. B2375042
CAS RN: 1311997-34-8
M. Wt: 346.4
InChI Key: JCLUZLAEAJADQK-UHFFFAOYSA-N
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Description

“N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide” is a chemical compound used in scientific research. It offers diverse applications, from drug development to material synthesis, due to its unique properties and structure. It is a derivative of phenoxy acetamide, which has been studied for its potential therapeutic applications .


Synthesis Analysis

The synthesis of phenoxy acetamide and its derivatives has been a subject of recent investigations . These studies have combined chemistry and pharmacology with the aim of designing and developing new pharmaceutical compounds . The synthesis process involves many chemical techniques as well as new computational chemistry applications .


Molecular Structure Analysis

The molecular structure of “N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide” and its derivatives is a key factor in their pharmacological activities . The structure is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .


Chemical Reactions Analysis

The chemical reactions involving “N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide” are part of its synthesis process . These reactions involve the use of various chemical techniques and computational chemistry applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide” contribute to its unique structure and diverse applications. These properties are a result of the specific molecular interactions in terms of molecular structure with triggered functional groups .

Scientific Research Applications

Antioxidant Properties

Phenoxy acetamide derivatives have garnered attention due to their potential antioxidant activity. These compounds exhibit the ability to scavenge free radicals and protect cells from oxidative damage. Notably, (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide and (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide have demonstrated significant antioxidant effects compared to reference drugs .

Optical Properties

The compound (E)-4-methyl-2-(N-Phenylcarboximidoyl) phenol (4M2NPCP) exhibits remarkable linear and nonlinear optical responses. Experimental and theoretical characterization of synthesized crystals has revealed its potential applicability in advanced optical materials .

EGFR/VEGFR-2 Inhibition

Structural bioinformatics methods have been employed to evaluate the therapeutic activity of N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide and its modified derivatives. These compounds show promise as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are relevant targets in cancer therapy .

Future Directions

The future directions for “N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide” and its derivatives involve the design of new derivatives that could be successful agents in terms of safety and efficacy . This could enhance the quality of life and open up new opportunities for chemists .

Mechanism of Action

properties

IUPAC Name

N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-18-17(20)13-23-16-9-7-15(8-10-16)19-24(21,22)12-11-14-5-3-2-4-6-14/h2-12,19H,13H2,1H3,(H,18,20)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLUZLAEAJADQK-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)COC1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-[4-(2-phenylethenesulfonamido)phenoxy]acetamide

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